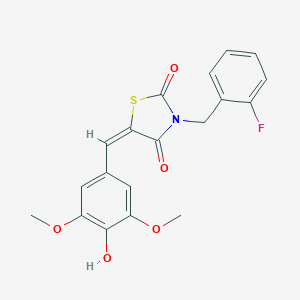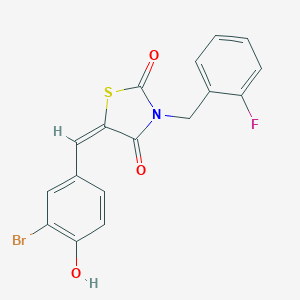
3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields of research. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development and other scientific applications.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it works by inhibiting the growth of cancer cells, suppressing inflammation, and inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress inflammation, and inhibit the growth of bacteria and fungi. Additionally, it has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its wide range of biological activities. This makes it a useful compound for testing in various assays. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research involving 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action to better understand how it works. Additionally, it may be useful to explore its potential applications in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. Further research could also explore its potential as an antioxidant and its ability to protect against oxidative stress.
Métodos De Síntesis
The synthesis of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved through a multistep process, involving the reaction of 3-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to form the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in scientific research are vast. One of the most promising applications is in the field of drug development. This compound exhibits potent antimicrobial, anticancer, and anti-inflammatory activity, making it a potential candidate for the development of new drugs.
Propiedades
Nombre del producto |
3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H12BrNO3S |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(5E)-3-[(3-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-5-1-4-12(7-13)10-19-16(21)15(23-17(19)22)9-11-3-2-6-14(20)8-11/h1-9,20H,10H2/b15-9+ |
Clave InChI |
MVTVLKABRWAAAN-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
SMILES canónico |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)


methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
![N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
![2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)
![2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305734.png)
![[2-Bromo-4-({3-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B305735.png)
![N-(2,6-dimethylphenyl)-2-[(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305736.png)
![2-(5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305740.png)